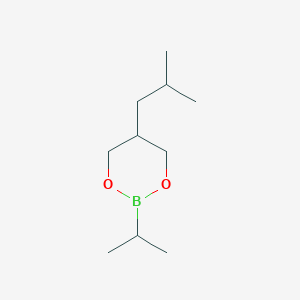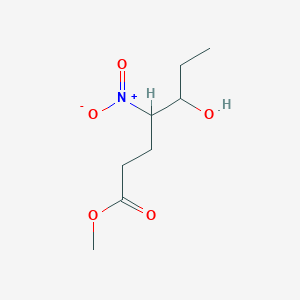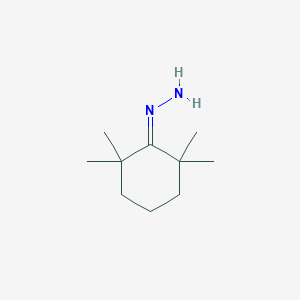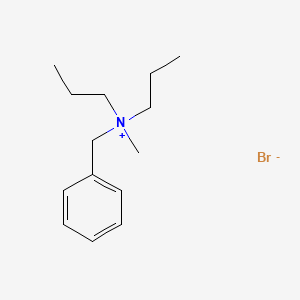
5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a dioxaborinane ring. The presence of boron in its structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of boronic acids. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The dioxaborinane ring can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
科学研究应用
5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The dioxaborinane ring structure allows for selective binding to specific targets, making it useful in applications such as catalysis and drug delivery.
相似化合物的比较
Similar Compounds
- 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborane
- 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of both methylpropyl and propan-2-yl groups
属性
CAS 编号 |
89561-36-4 |
|---|---|
分子式 |
C10H21BO2 |
分子量 |
184.09 g/mol |
IUPAC 名称 |
5-(2-methylpropyl)-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)5-10-6-12-11(9(3)4)13-7-10/h8-10H,5-7H2,1-4H3 |
InChI 键 |
LLMUGBXKDVJEAU-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)CC(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)

![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)





![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)


![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
